
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic amines that play a significant role in the pharmaceutical industry due to their presence in various drugs and natural products . This compound, specifically, is characterized by the presence of two piperidine rings, each substituted with a methyl group.
Preparation Methods
The synthesis of 4-Methyl-1-(2-methylpiperidin-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield piperidine derivatives in good to excellent yields . Another method involves the use of SOCl2 for the chlorination of amino alcohols, followed by cyclization . Industrial production methods often involve continuous flow reactions and the use of Grignard reagents for efficient synthesis .
Chemical Reactions Analysis
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Cyclization: Intramolecular cyclization reactions can form various piperidine derivatives, often catalyzed by transition metals.
Scientific Research Applications
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, ion channels, and enzymes, modulating their activity. For instance, they can inhibit certain enzymes or block ion channels, leading to therapeutic effects such as pain relief or neuroprotection .
Comparison with Similar Compounds
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects on various cancers.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Known for its anti-inflammatory and immunosuppressive activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in various fields.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-5-8-14(9-6-10)12-4-3-7-13-11(12)2/h10-13H,3-9H2,1-2H3 |
InChI Key |
HQCARTJZYJORJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCCNC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
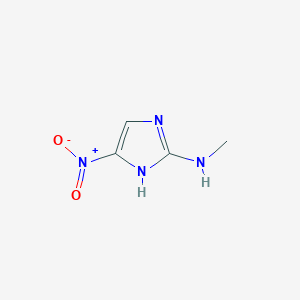
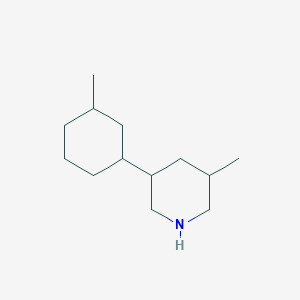
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
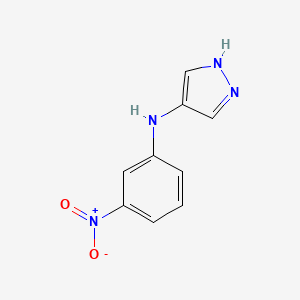
![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
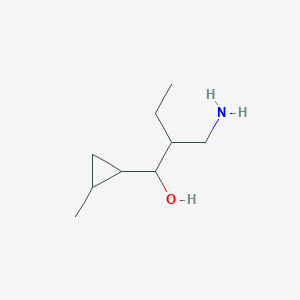
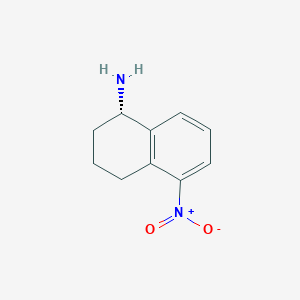
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)
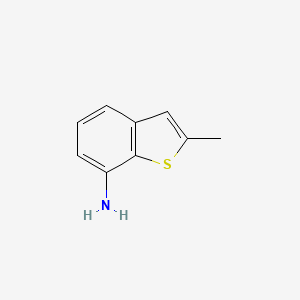
![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
methanol](/img/structure/B13180194.png)
